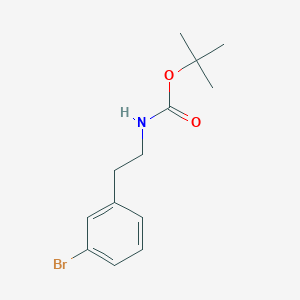

叔丁基3-溴苯乙基氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-bromophenethylcarbamate is a chemical compound that is part of a broader class of tert-butyl carbamates. These compounds are of significant interest in organic chemistry due to their utility as intermediates in the synthesis of various biologically active compounds, chiral ligands, and as modified backbone units for peptide nucleic acids (PNAs) . They are also used in the study of molecular structures and vibrational spectra10.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, trans-tert-butyl-2-aminocyclopentylcarbamate was synthesized via aziridine opening and optical resolution of racemic mixtures . Another example is the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Additionally, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction, with an optimized method yielding 81% .

Molecular Structure Analysis

The molecular structure and conformational stability of tert-butyl carbamates have been studied using various spectroscopic and computational techniques. For example, the structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate was characterized using 2D heteronuclear NMR experiments . The molecular structure, conformational stability, and vibrational frequencies of tert-butyl N-(2-bromocyclohex-2-enyl)-N-(2-furylmethyl)carbamate were investigated using Hartree-Fock and density functional theory calculations10.

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical transformations, making them versatile building blocks in organic synthesis. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . The synthesis of organoselenium compounds from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene also involved the use of tert-butyl carbamates, demonstrating their reactivity in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates have been characterized through various analytical techniques. For example, the heat capacities and thermodynamic properties of (S)-tert-butyl 1-phenylethylcarbamate were determined using differential scanning calorimetry (DSC) and thermogravimetry (TG), revealing a solid-liquid phase transition and providing insights into the compound's thermal stability . Spectroscopic characterization of tert-butyl phenethylcarbamate and 1,1-dimethyl-3-phenethylurea provided data on their vibrational spectra and molecular interactions .

科学研究应用

合成与结构分析

- 叔丁基3-溴苯乙基氨基甲酸酯参与了叔丁基3a-甲基-5-氧代-2,3,3a,4,5,6-六氢吲哚-1-羧酸酯等化合物的制备,突出了其在复杂有机化合物合成中的作用。此类化合物用于狄尔斯-阿尔德反应,表明其在合成化学中的重要性 (Padwa, Brodney, & Lynch, 2003)。

晶体学与材料科学

- 该化合物已使用绿色方法合成,并通过 Hirshfeld 表面分析对其晶体结构进行了分析。该分析揭示了分子相互作用和晶体堆积的见解,这对于新材料的设计和对分子相互作用的理解至关重要 (Mestehdi 等人,2022)。

催化与反应机理

- 在催化中,叔丁基3-溴苯乙基氨基甲酸酯相关化合物用于钯催化的交叉偶联反应。这些反应在复杂分子的形成中至关重要,展示了该化合物在促进关键化学转化中的作用 (Stambuli、Bühl 和 Hartwig,2002)。

有机化学与合成

- 在有机合成中,该化合物参与立体选择性合成路线,表明其在生产具有特定构型的分子中的重要性。这对于合成药物和其他活性分子至关重要,其中构型可以显着影响分子的生物活性 (Wang、Ma、Reddy 和 Hu,2017)。

安全和危害

未来方向

作用机制

Target of Action

Tert-butyl 3-bromophenethylcarbamate is a synthetic compound

Mode of Action

It is known that carbamates typically work by interacting with their targets and causing changes at the molecular level . More research is needed to understand the specific interactions of Tert-butyl 3-bromophenethylcarbamate with its targets.

Biochemical Pathways

Carbamates, in general, can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

Some properties such as gi absorption, bbb permeant, and lipophilicity have been reported . These properties can impact the bioavailability of the compound, influencing how much of the compound reaches its target sites in the body.

Result of Action

The effects would depend on the compound’s specific targets and mode of action

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl 3-bromophenethylcarbamate. Factors such as pH, temperature, and the presence of other compounds can potentially influence the action of Tert-butyl 3-bromophenethylcarbamate .

属性

IUPAC Name |

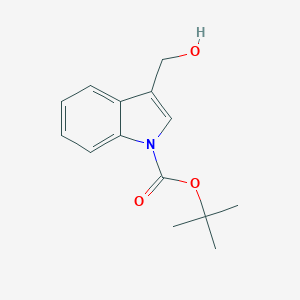

tert-butyl N-[2-(3-bromophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNPKEKBYKTLNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592735 |

Source

|

| Record name | tert-Butyl [2-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-bromophenethylcarbamate | |

CAS RN |

153732-25-3 |

Source

|

| Record name | tert-Butyl [2-(3-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

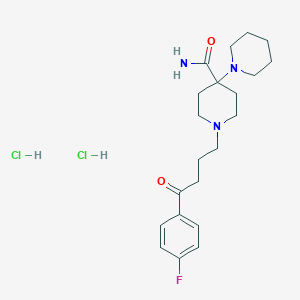

![(1~{s})-1-[(3,4-Dimethoxyphenyl)methyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline](/img/structure/B133845.png)

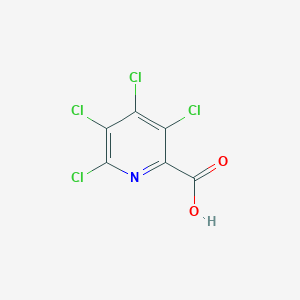

![N-[3,5-Dimethyl-4-(4-hydroxy-3-isopropyl-phenoxy)phenyl]oxamicAcid](/img/structure/B133852.png)

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

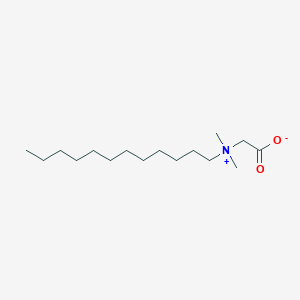

![[6]-Gingerol](/img/structure/B133885.png)